2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol
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Overview
Description
2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with a phenyl group, a methoxyphenoxyethyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution Reactions: The phenyl group and the 3-methoxyphenoxyethyl group are introduced through nucleophilic aromatic substitution reactions.
Thioether Formation: The sulfanyl group is introduced by reacting the intermediate compound with a thiol reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol
- 2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
2-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18N2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-8-5-9-16(12-15)24-10-11-25-19-20-17(13-18(22)21-19)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,20,21,22) |
InChI Key |
BKLJFMFBOQNPCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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